molecular formula C11H15NO4S B5739047 N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine

N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B5739047
M. Wt: 257.31 g/mol
InChI Key: VLAUMFPAOAEZFL-UHFFFAOYSA-N
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Description

N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethyl group, a methylphenyl group, and a sulfonyl group attached to a glycine backbone

Properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-12(8-11(13)14)17(15,16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAUMFPAOAEZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of N-ethylglycine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.

    Substitution: The ethyl or methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • N-ethyl-N-[(4-methylphenyl)sulfonyl]alanine
  • N-ethyl-N-[(4-methylphenyl)sulfonyl]aspartic acid
  • N-ethyl-N-[(4-methylphenyl)sulfonyl]valine

Comparison: N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine is unique due to its glycine backbone, which imparts specific properties and reactivity. Compared to its analogs with different amino acid backbones, it may exhibit distinct biological activities and chemical reactivity, making it a valuable compound for targeted applications in research and industry.

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